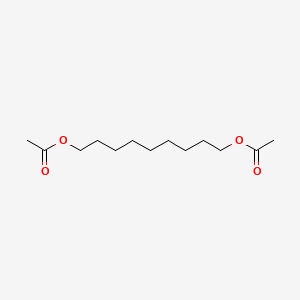

1,9-Diacetoxynonane

Descripción

1,9-Diacetoxynonane (CAS: 4944-60-9) is a diester compound with two acetate groups positioned at the terminal (1st and 9th) carbons of a nonane backbone. Its synthesis involves the oxidation of ricinoleic acid (derived from castor oil) using potassium permanganate under optimized conditions (60–70°C, 0.35 hours, n(KMnO₄):n(ricinoleic acid) = 3.5:1), yielding 1,9-nonanedioic acid, which is subsequently esterified to form the diacetate . This method achieves a high yield (>95%) and purity, making it industrially viable due to cost-effectiveness and mild reaction conditions.

The compound is commercially available (e.g., AK Scientific, CymitQuimica) in various purities (95–98%) for research applications, such as polymer synthesis or as a biochemical intermediate .

Propiedades

IUPAC Name |

9-acetyloxynonyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O4/c1-12(14)16-10-8-6-4-3-5-7-9-11-17-13(2)15/h3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAEVCKMMGIFOCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70892313 | |

| Record name | 1,9-Nonanediyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70892313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4944-60-9 | |

| Record name | 4944-60-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53803 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,9-Nonanediyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70892313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,9-Diacetoxynonane can be synthesized through the acetylation of 1,9-nonanediol. The reaction involves the use of acetic anhydride and pyridine as reagents. The diol is reacted with acetic anhydride in the presence of pyridine, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The reaction conditions, such as temperature and pressure, are optimized to achieve efficient production.

Análisis De Reacciones Químicas

Types of Reactions

1,9-Diacetoxynonane undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to produce 1,9-nonanediol and acetic acid.

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions of acids or bases can be used.

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Substitution: Various nucleophiles can be used to replace the acetoxy groups.

Major Products Formed

Hydrolysis: 1,9-Nonanediol and acetic acid.

Oxidation: Corresponding carboxylic acids.

Substitution: Products depend on the nucleophile used.

Aplicaciones Científicas De Investigación

1,9-Diacetoxynonane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other chemical compounds.

Biology: Employed in the study of biological processes and as a reagent in biochemical assays.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.

Industry: Utilized in the production of polymers, resins, and other industrial materials

Mecanismo De Acción

The mechanism of action of 1,9-diacetoxynonane involves its interaction with various molecular targets. The compound can undergo hydrolysis to release 1,9-nonanediol, which can then participate in further biochemical reactions. The acetoxy groups can also be involved in esterification reactions, affecting the compound’s reactivity and interactions with other molecules .

Comparación Con Compuestos Similares

2-Acetoxynonane

brassicola. Its lower molecular weight and single acetate group increase volatility compared to diesters, but it requires synergism with 2,7-diacetoxynonane for optimal activity .

1,9-Decadiene

Used in polymer synthesis, it introduces cross-linking in polypropylene alloys, enhancing mechanical properties (e.g., rigidity and impact resistance) .

Physicochemical Properties

Lipophilicity (logP) and solubility are critical for bioavailability.

*Estimates based on structural similarity to 1,9-diazaphenothiazines and alkyl acetates.

Actividad Biológica

1,9-Diacetoxynonane (C13H24O4), also known by its CAS number 4944-60-9, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, and antimicrobial properties, as well as its implications in various therapeutic contexts.

Chemical Structure and Properties

This compound is classified as a diacetate ester. Its molecular structure consists of a nonane backbone with two acetoxy groups at the 1 and 9 positions. This configuration is significant as it may influence the compound's solubility and reactivity, impacting its biological activity.

Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. The antioxidant potential of this compound has been assessed through various assays.

Research Findings

- DPPH Radical Scavenging Assay : In studies evaluating the DPPH radical scavenging activity, this compound exhibited significant scavenging effects with an IC50 value indicating effective concentration levels. Specific values for this compound were not detailed in the available literature but were comparable to other known antioxidants.

- ABTS Assay : Similar to DPPH assays, the ABTS assay demonstrated that this compound could effectively reduce ABTS radicals, contributing to its classification as a potent antioxidant.

Anti-inflammatory Activity

Chronic inflammation is a significant factor in the pathogenesis of many diseases. The anti-inflammatory properties of this compound have been explored in vitro.

Case Studies

- Inhibition of Pro-inflammatory Cytokines : Research indicated that this compound could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests potential therapeutic applications in inflammatory conditions.

- Protein Denaturation Inhibition : The compound demonstrated a dose-dependent inhibition of protein denaturation, which is crucial in preventing inflammatory responses associated with various diseases.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, particularly against various bacterial strains.

Findings

- Bacterial Inhibition : Studies have shown that this compound exhibits bactericidal activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of standard antibiotics.

- Mechanism of Action : The proposed mechanism involves disruption of bacterial cell membranes and interference with metabolic processes.

Summary of Biological Activities

| Activity Type | Findings | IC50/MIC Values |

|---|---|---|

| Antioxidant | Significant DPPH and ABTS scavenging | Specific values not detailed |

| Anti-inflammatory | Inhibition of TNF-α and IL-6; protein denaturation | Dose-dependent effects |

| Antimicrobial | Effective against S. aureus and E. coli | Comparable MIC to antibiotics |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.